molecular formula C14H15N3O3 B7885971 2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7885971
M. Wt: 273.29 g/mol
InChI Key: LQTXUCSETAWMIG-UHFFFAOYSA-N
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Description

2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Detailed synthetic routes are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The production process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.

    Industry: this compound is utilized in the manufacturing of various products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The compound’s effects are often studied using biochemical assays, molecular modeling, and in vivo experiments.

Properties

IUPAC Name

2-(3-acetylanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(18)10-4-3-5-11(6-10)15-14-16-12(8-20-2)7-13(19)17-14/h3-7H,8H2,1-2H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTXUCSETAWMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.